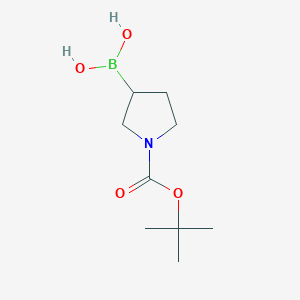
(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protecting group for the amine functionality, making the compound more stable and easier to handle during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group, which is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反应分析
Types of Reactions
{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Free Amines: Obtained after deprotection of the Boc group.
科学研究应用
{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid largely depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form a new carbon-carbon bond . The Boc group serves as a protecting group, ensuring the stability of the compound during these reactions.
相似化合物的比较
Similar Compounds
{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}boronic acid: Similar structure but with the boronic acid group attached to the 2-position of the pyrrolidine ring.
N-Boc-pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A related compound with a tetrahydropyridine ring and a boronic acid pinacol ester.
Uniqueness
{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid is unique due to its specific substitution pattern and the presence of both a boronic acid group and a Boc-protected amine. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h7,13-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNXUQBLJKKGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
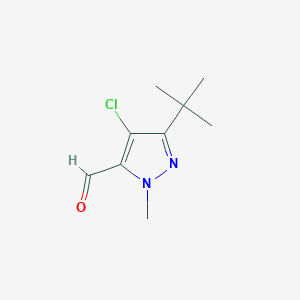

![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

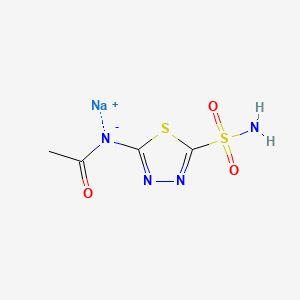
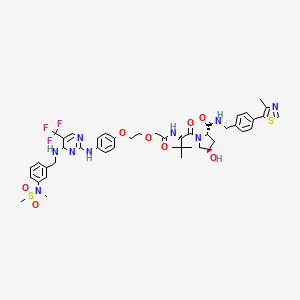
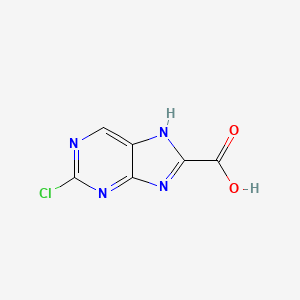
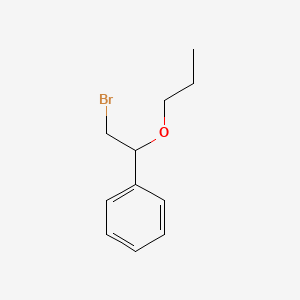

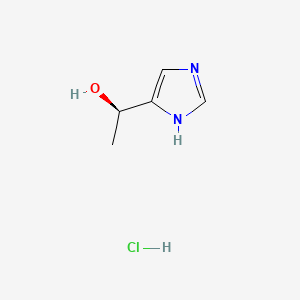
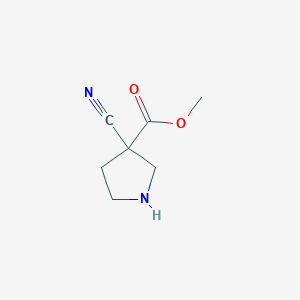

![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)
